molecular formula C3H7N3S2 B13418981 methyl N'-carbamothioylcarbamimidothioate CAS No. 40056-40-4

methyl N'-carbamothioylcarbamimidothioate

Cat. No.: B13418981
CAS No.: 40056-40-4
M. Wt: 149.2 g/mol
InChI Key: UXBJAMCSQXIMQB-UHFFFAOYSA-N
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Description

Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .

Industrial Production Methods

In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.

Mechanism of Action

The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.

Comparison with Similar Compounds

Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:

Properties

CAS No.

40056-40-4

Molecular Formula

C3H7N3S2

Molecular Weight

149.2 g/mol

IUPAC Name

methyl N'-carbamothioylcarbamimidothioate

InChI

InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7)

InChI Key

UXBJAMCSQXIMQB-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N/C(=S)N)/N

Canonical SMILES

CSC(=NC(=S)N)N

Origin of Product

United States

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